N-Boc-b-nornicotryine
Overview
Description
N-Boc-b-nornicotryine, also known by its IUPAC name tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate, is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-b-nornicotryine is typically synthesized through the protection of the amine group in b-nornicotryine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The reaction conditions are mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is typically purified by recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-b-nornicotryine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
N-Boc-b-nornicotryine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-b-nornicotryine involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
N-Boc-b-nornicotryine can be compared with other Boc-protected amines, such as N-Boc-tryptamine and N-Boc-aniline . While all these compounds share the Boc-protected amine group, this compound is unique due to its pyrrole and pyridine rings, which confer distinct reactivity and biological activity. Similar compounds include:
- N-Boc-tryptamine
- N-Boc-aniline
- N-Boc-pyrrolidine
These compounds are used in similar applications but differ in their structural features and specific reactivities.
Properties
IUPAC Name |
tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZXWECQNOAQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399074 | |
Record name | N-Boc-b-nornicotryine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215187-35-2 | |
Record name | N-Boc-b-nornicotryine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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